molecular formula C20H15N3O4S B11589957 methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Cat. No.: B11589957
M. Wt: 393.4 g/mol
InChI Key: AKYLMDPRNFPELP-WJDWOHSUSA-N
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Description

The compound methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a potent and selective RORγ inverse agonist , also known in research circles as XY-101. Its primary research value lies in its ability to specifically target the retinoid-related orphan receptor gamma (RORγ), particularly the RORγt isoform which is the master transcriptional regulator of T-helper 17 (Th17) cell differentiation. This compound acts by binding to the ligand-binding domain of RORγ, displacing natural agonists and leading to the transcriptional repression of genes associated with the Th17 pathway, most notably interleukin-17 (IL-17). As a result, it serves as a critical pharmacological tool for dissecting the IL-17/Th17 signaling axis in the context of autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and multiple sclerosis. Furthermore, its application has been extended to oncology research, where RORγ has been implicated in the progression of cancers like castration-resistant prostate cancer, by regulating transcriptional programs involved in cell survival, metabolism, and tumor growth. The high selectivity and potency of this inverse agonist make it an indispensable compound for probing RORγ-specific biology in complex in vitro and in vivo disease models.

Properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C20H15N3O4S/c1-26-15-6-4-3-5-14(15)17-21-20-23(22-17)18(24)16(28-20)11-12-7-9-13(10-8-12)19(25)27-2/h3-11H,1-2H3/b16-11-

InChI Key

AKYLMDPRNFPELP-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2

Origin of Product

United States

Preparation Methods

Classical Condensation Approaches

The foundational route to thiazolo[3,2-b][1,2,]triazole derivatives involves condensation reactions between mercaptotriazoles and α-halocarbonyl precursors. For the target compound, 3-mercapto-1,2,4-triazole derivatives are reacted with α-bromo-1,3-diketones under acidic or basic conditions. A representative protocol involves the reaction of 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with methyl 4-(α-bromoacetyl)benzoate in acetic acid under reflux . The α-bromoacetyl group facilitates nucleophilic attack by the thiolate ion, followed by cyclization to form the thiazole ring.

Key variables include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates but may necessitate higher temperatures .

  • Base catalysis : Sodium hydride or triethylamine promotes thiolate formation, critical for initiating the cyclization .

  • Temperature : Reflux conditions (80–100°C) are typically required to overcome kinetic barriers in ring closure .

This method yields the target compound in 65–75% purity, with residual byproducts arising from competing keto-enol tautomerization .

Oxidative Cyclization Strategies

Recent advances employ oxidative cyclization to construct the thiazolo-triazole core. A two-step protocol starts with the synthesis of a 3-(2-mercaptophenyl)-1,2,4-triazole intermediate, which undergoes oxidation to a disulfide followed by intramolecular C–H functionalization . For the target compound, methyl 4-[(2-mercaptophenyl)carbamoyl]benzoate is treated with iodine in DMSO, inducing disulfide bond formation and subsequent cyclization via radical intermediates .

Mechanistic insights :

  • Oxidation step : Iodine abstracts a hydrogen atom from the mercapto group, generating a thiyl radical that dimerizes to a disulfide .

  • Cyclization : The disulfide undergoes homolytic cleavage under thermal conditions, enabling sulfur-centered radicals to abstract hydrogen from the triazole ring, facilitating C–S bond formation .

This method achieves 80–85% yield with excellent regioselectivity, though it requires stringent control over oxidant stoichiometry to prevent over-oxidation .

Visible-light photocatalysis offers a greener alternative by enabling room-temperature reactions in aqueous media. A one-pot procedure combines α-bromo-1,3-diketones (generated in situ via N-bromosuccinimide bromination) with 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under blue LED irradiation . The reaction proceeds via a radical pathway, where light excites the α-bromo diketone, generating bromine radicals that initiate thiolate coupling.

Optimized conditions :

  • Solvent : Water achieves superior yields (90%) compared to organic solvents .

  • Light source : 450 nm LEDs maximize energy transfer efficiency .

  • Reaction time : 4–6 hours under continuous irradiation .

This method eliminates the need for toxic catalysts and reduces byproduct formation, making it scalable for industrial applications .

One-Pot Catalyst-Free Procedures

A catalyst-free, one-pot synthesis leverages the inherent reactivity of dibenzoylacetylene with triazole-thiols. Methyl 4-formylbenzoate is condensed with 2-(2-methoxyphenyl)-6-oxo-5,6-dihydrothiazolo[3,2-b][1, triazole in ethanol at room temperature, forming the Z-isomer via keto-enol tautomerization . The absence of catalysts minimizes side reactions, yielding 70–78% product with >95% stereochemical purity .

Critical parameters :

  • pH control : Mildly acidic conditions (pH 5–6) stabilize the enol form, favoring Z-configuration .

  • Stoichiometry : A 1:1 molar ratio of aldehyde to triazole-thiol prevents oligomerization .

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of each method:

MethodYield (%)TemperatureKey AdvantageLimitation
Classical Condensation65–7580–100°CWell-established protocolByproduct formation
Oxidative Cyclization80–8560–80°CHigh regioselectivityRequires toxic oxidants
Visible-Light-Mediated90RTEco-friendly, scalableSpecialized equipment needed
One-Pot Catalyst-Free70–78RTStereochemical controlLimited substrate scope

Mechanistic Considerations and Stereochemical Control

The Z-configuration of the exocyclic double bond is thermodynamically favored due to conjugation with the thiazolo-triazole π-system. Invisible-light-mediated methods exploit this by stabilizing the transition state through polar solvents, which solvate the developing charges during cyclization . Conversely, oxidative methods rely on radical recombination dynamics, where steric hindrance from the 2-methoxyphenyl group directs the Z-isomer formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

The biological activity of methyl 4-{(Z)-...} has been evaluated through various studies. Key findings include:

  • Antibacterial Activity : The compound demonstrated significant antibacterial effects with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Escherichia coli.
  • Anticancer Activity : It exhibited an IC50 value of 20 μM against MCF-7 breast cancer cells.
  • Antioxidant Activity : The compound showed potent antioxidant properties with an IC50 value of 0.397 μM in the ABTS assay.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized methyl 4-{(Z)-...} and assessed its biological activity through various assays. The synthesis involved multi-step reactions starting from commercially available precursors. The results are summarized in the following table:

Activity Type Result
AntibacterialMIC = 0.5 μg/mL against E. coli
AnticancerIC50 = 20 μM against MCF-7 cells
AntioxidantIC50 = 0.397 μM in ABTS assay

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of the compound. It revealed that modifications on the phenyl ring significantly enhance biological activity. Substituents such as methoxy groups were found to improve both solubility and potency against target cells.

Applications in Medicinal Chemistry

The unique structure of methyl 4-{(Z)-...} positions it as a candidate for further development in several therapeutic areas:

  • Antimicrobial Agents : Due to its demonstrated antibacterial properties, it may be explored as a potential treatment for bacterial infections.
  • Anticancer Drugs : Its efficacy against cancer cell lines suggests it could be developed into an anticancer agent.
  • Antioxidants : The antioxidant properties may lead to applications in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism by which methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents on the phenyl rings, heterocyclic cores, or ester groups. Key differences in physicochemical properties, synthetic routes, and biological activities are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Melting Point (°C) LogP (XLogP3) Reference
Methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl}benzoate C₂₁H₁₇N₃O₅S 423.4* 2-Methoxyphenyl at C2; methyl benzoate at C4 N/A ~4.1†
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate C₂₁H₁₇N₃O₅S 423.4 3,4-Dimethoxyphenyl at C2 N/A 4.1
Methyl 4-[(E)-[2-(2,4-dichlorophenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate C₁₉H₁₁Cl₂N₃O₃S 444.3 2,4-Dichlorophenyl at C2; E-configuration N/A 4.3
2-Methoxy-4-[(Z)-{6-oxo-2-[4-(propan-2-yloxy)phenyl]thiazolo[3,2-b][1,2,4]triazol-5-ylidene}methyl]phenyl acetate C₂₄H₂₂N₃O₆S 480.5 4-Isopropoxyphenyl at C2; acetate at C4 N/A 3.8
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one C₉H₅N₃O₂S₂ 235.3 Thiophene substituent at C5 >250 1.9

*Calculated based on molecular formula.
†Estimated from analogs with similar substitution patterns.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound enhances electron density at the thiazolo-triazolone core compared to the 2,4-dichlorophenyl analog (electron-withdrawing), which increases oxidative stability .
  • Solubility : The methyl benzoate group improves aqueous solubility (logP ~4.1) relative to the 4-isopropoxyphenyl acetate analog (logP 3.8), which has bulkier substituents .
  • Stereochemical Impact : The Z-configuration in the target compound and its 3,4-dimethoxyphenyl analog ensures planar alignment of the benzylidene moiety, critical for π-π stacking interactions in supramolecular assemblies .

Biological Activity

Methyl 4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound notable for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 423.46 g/mol
  • IUPAC Name : this compound

The compound features a thiazole and triazole ring system, which are known for their significant biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in numerous physiological processes.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal activities.

Pharmacological Activities

The pharmacological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against various bacterial strains. ,
Anticancer Shows cytotoxic effects on cancer cell lines. ,
Anti-inflammatory Reduces inflammation in cellular models. ,
Antioxidant Protects cells from oxidative damage. ,

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in bacterial growth assays compared to control groups.
  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines (IC50 values ranging from 10 to 20 µM), suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Research indicated that the compound could modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines in cultured macrophages.

Q & A

Q. Critical Conditions :

  • Solvent : Anhydrous ethanol or THF for cyclization to avoid hydrolysis.
  • Catalyst : Triethylamine or pyridine for Schiff base formation.
  • Temperature : Reflux (70–80°C) for cyclization; room temperature for esterification .

Q. Example Protocol :

StepReagents/ConditionsTimeYield
14-Methoxyaniline, EtOH, 70°C6 h65%
2Mercaptoacetic acid, THF, reflux12 h58%
3Methyl chloroformate, DCM, RT4 h72%

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:
A combination of spectroscopic and analytical techniques is used:

  • ¹H/¹³C NMR : Assign signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–8.2 ppm), and thiazolo-triazole protons (δ 7.2–7.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₈N₃O₄S: 448.1023; observed: 448.1025) .
  • X-ray Crystallography : Resolve Z/E configuration and intramolecular hydrogen bonding .

Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Use deuterated DMSO or CDCl₃ for consistency .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Use a Design of Experiments (DoE) approach:

Variables : Solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq.), and temperature (60–100°C).

Response Surface Modeling : Correlate variables with yield/purity using software like Minitab .

Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Case Study : Replacing THF with DMF increased cyclization yield from 58% to 75% due to better solubility of intermediates .

Advanced: What in silico strategies predict biological targets and binding modes?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to dock the compound into protein targets (e.g., bacterial DNA gyrase or kinases). Key parameters:

  • Grid box centered on active sites (e.g., ATP-binding pocket).
  • Lamarckian genetic algorithm for conformational sampling .

Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the triazole ring) using Schrödinger Phase .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates stable complexes) .

Example : Docking revealed strong interactions (ΔG = −9.2 kcal/mol) with the 2-methoxyphenyl group occupying a hydrophobic pocket in CYP450 .

Advanced: How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Assay Standardization :

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Validate via MTT assay with triplicate replicates .

Data Analysis : Apply ANOVA to identify outliers. For example, IC₅₀ discrepancies (10 μM vs. 25 μM) may stem from differences in cell passage number .

Mechanistic Studies : Perform Western blotting (e.g., caspase-3 activation) to confirm apoptosis pathways .

Case Study : Contradictory antimicrobial data (MIC = 8 μg/mL vs. 32 μg/mL) were resolved by standardizing bacterial inoculum size (1 × 10⁶ CFU/mL) .

Advanced: What strategies enable regioselective functionalization of the thiazolo-triazole core?

Methodological Answer:

Directing Groups : Install a nitro group at the 4-position to guide electrophilic substitution (e.g., bromination at C-7) .

Metal Catalysis : Use Pd(OAc)₂ with SPhos ligand for Suzuki coupling at the 2-methoxyphenyl ring .

Protection/Deprotection : Protect the triazole nitrogen with Boc groups during esterification to prevent side reactions .

Example : Pd-catalyzed coupling with 4-fluorophenylboronic acid achieved 85% regioselectivity for C-7 substitution .

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